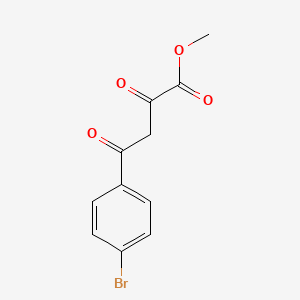

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRNIIRSSQRNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406127 | |

| Record name | methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60395-85-9 | |

| Record name | methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Foreword: The Strategic Importance of β-Ketoesters in Modern Drug Discovery

This compound belongs to the β-ketoester class of organic compounds, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] The inherent reactivity of the dual carbonyl groups, flanking a central methylene, provides a versatile scaffold for constructing complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of the synthesis and detailed characterization of this specific β-ketoester, emphasizing the underlying chemical principles and robust analytical validation required in a research and development setting.

The presence of a bromophenyl group particularly enhances the compound's utility as a synthetic building block, allowing for further functionalization through various cross-coupling reactions.[1] Its applications span from the development of novel anticancer and anti-inflammatory agents to the creation of advanced materials and agrochemicals.[1][2] Understanding the nuances of its synthesis and the rigorous methods for its characterization is therefore paramount for any scientist working in these fields.

Part 1: Synthesis via Crossed Claisen Condensation

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[3] In this specific case, we utilize methyl acetate and methyl 4-bromobenzoate as the starting materials.

Mechanistic Rationale and Reagent Selection

The Claisen condensation proceeds via the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[4][5] A key requirement for a successful classical Claisen condensation is that the ester forming the enolate must possess at least two α-hydrogens.[3][6]

In this crossed Claisen condensation, methyl acetate serves as the enolizable component, while methyl 4-bromobenzoate acts as the electrophilic partner. The choice of sodium methoxide as the base is critical; it is sufficiently strong to deprotonate the α-carbon of methyl acetate, initiating the reaction. Furthermore, using a base with an alkoxide that matches the ester's alkoxy group (methoxide for a methyl ester) prevents transesterification, a potential side reaction that would lead to a mixture of products.[5] The reaction is driven to completion by the final deprotonation of the newly formed β-ketoester, which is more acidic than the starting ester.[6]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a reliable method for the synthesis of this compound.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical Properties

The physical properties of the synthesized compound should be consistent with reported values.

| Property | Observed Value | Reference Value |

| Molecular Formula | C₁₁H₉BrO₄ | C₁₁H₉BrO₄[1] |

| Molecular Weight | 285.09 g/mol | 285.09 g/mol |

| Appearance | White to off-white solid | - |

| Melting Point | 102-108 °C | 102-108 °C |

| Purity (HPLC) | ≥ 98% | ≥ 98%[1] |

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The aromatic protons of the 4-bromophenyl group typically appear as two doublets in the range of δ 7.5-7.8 ppm. The methylene protons adjacent to the two carbonyl groups are expected to appear as a singlet around δ 4.0-4.5 ppm. The methyl ester protons will be a sharp singlet at approximately δ 3.9 ppm.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl ester carbon. The two carbonyl carbons are expected to resonate at the downfield end of the spectrum, typically between δ 185-200 ppm. The aromatic carbons will appear in the range of δ 125-135 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene carbon and the methyl ester carbon will appear further upfield.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1740 | Strong, sharp absorption |

| C=O (Ketone) | ~1685 | Strong, sharp absorption |

| C-O (Ester) | ~1250 | Strong absorption |

| C-Br | ~600-800 | Moderate to strong absorption |

| Aromatic C-H | ~3000-3100 | Weak to medium absorption |

| Aliphatic C-H | ~2850-3000 | Weak to medium absorption |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Conclusion: A Versatile Intermediate for Future Discovery

This guide has provided a detailed protocol for the synthesis of this compound via a crossed Claisen condensation, along with a comprehensive strategy for its characterization. The methodologies described herein are robust and reproducible, providing a solid foundation for researchers in organic synthesis and drug discovery. The versatility of this β-ketoester as a synthetic intermediate ensures its continued importance in the development of novel therapeutics and advanced materials. Adherence to the principles of mechanistic understanding and rigorous analytical validation is key to unlocking the full potential of this valuable chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (CAS No. 60395-85-9), a key chemical intermediate in the fields of pharmaceutical development, agrochemical synthesis, and materials science. We will delve into its core physicochemical properties, outline a robust synthetic pathway with detailed experimental considerations, and explore its chemical reactivity. The narrative is designed to offer researchers and drug development professionals both foundational knowledge and field-proven insights into leveraging this versatile compound. Its unique structure, featuring a reactive β-dicarbonyl system and a functionalized bromophenyl group, makes it an invaluable building block for creating complex bioactive molecules.[1]

Compound Identification and Physicochemical Profile

This compound is a bifunctional organic compound that serves as a cornerstone for various synthetic transformations.[1] Its identity and core properties are summarized below, providing the essential data points for laboratory use.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 60395-85-9 | [1][2] |

| Molecular Formula | C₁₁H₉BrO₄ | [1][3][4] |

| Molecular Weight | 285.09 g/mol | [1][3] |

| Appearance | Off-white needles | [1] |

| Melting Point | 102-108 °C | [1] |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Synonyms | 4-(4-Bromophenyl)-2,4-dioxo-butyric acid methyl ester | [1] |

| InChI Key | JLRNIIRSSQRNJQ-UHFFFAOYSA-N | |

| Storage | Store at 2-8°C, sealed in a dry environment | [1][4] |

Synthesis and Purification: A Mechanistic Approach

From an application scientist's perspective, a reliable and scalable synthesis is paramount. The most logical and field-proven method for constructing this α,γ-diketoester is via a base-mediated Claisen condensation. This approach offers high efficiency by coupling two readily available commercial precursors: 4'-bromoacetophenone and dimethyl oxalate.

Synthetic Workflow Rationale

The causality behind this experimental design is straightforward: a strong base is required to generate a reactive enolate from the acetophenone, which can then act as a nucleophile. Dimethyl oxalate serves as the electrophilic partner, providing the second keto-ester functionality.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and assuming subsequent characterization (e.g., ¹H NMR, HPLC) to confirm identity and purity.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium methoxide (1.1 eq.) and suspend it in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Dissolve 4'-bromoacetophenone (1.0 eq.) and dimethyl oxalate (1.2 eq.) in anhydrous THF. Add this solution dropwise to the stirred base suspension at 0°C.

-

Expert Insight: Running the reaction at a reduced temperature helps control the exotherm and minimizes side reactions. Anhydrous conditions are critical as the methoxide base and the enolate intermediate are moisture-sensitive.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture in an ice bath and quench by slowly adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 3-4).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization.[5] Dissolve the solid in a minimal amount of boiling ethanol.[5] Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to facilitate the formation of off-white needles.[1][5] Collect the crystals by vacuum filtration and dry them in a vacuum oven.

Chemical Reactivity and Core Applications

The synthetic utility of this compound arises from its two distinct reactive centers: the β-dicarbonyl moiety and the aryl bromide. This duality allows for sequential or orthogonal chemical modifications, making it a highly valuable scaffold in drug discovery.[1]

Reactivity of the β-Dicarbonyl System

The 1,3-dicarbonyl motif is a classic precursor for the synthesis of five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry. A prime example is the Knorr pyrazole synthesis, where the compound reacts with a hydrazine derivative.

Caption: Formation of a pyrazole scaffold via Knorr synthesis.

This reactivity makes the compound a key starting material for synthesizing agents targeting cancer and inflammatory diseases.[1] It is also employed in biochemical assays to probe enzyme interactions.[1]

Reactivity of the Aryl Bromide

The bromine atom on the phenyl ring serves as a versatile functional handle for modern cross-coupling reactions. This allows for the introduction of diverse substituents, a critical strategy in lead optimization for drug discovery.

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This capability is essential for building complex molecules and exploring the structure-activity relationship (SAR) of potential drug candidates.

Broader Applications

Beyond heterocycle synthesis, this compound is explored for its utility in:

-

Agrochemicals: As a building block for novel pesticides and herbicides.[1]

-

Material Science: For the development of specialized polymers and coatings where the bromophenyl group can impart flame-retardant properties or serve as a site for further functionalization.[1]

-

Drug Delivery: Its properties are suitable for creating and functionalizing drug delivery systems to improve the bioavailability of therapeutic agents.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general precautions can be derived from its chemical structure and data on analogous compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin, eyes, and clothing.[6][7] Wash hands thoroughly after handling.[6][8]

-

Potential Hazards: Based on related structures, this compound should be treated as potentially harmful if swallowed or inhaled and may cause skin and eye irritation.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8][9] The recommended storage temperature is between 2-8°C.[1][4]

Conclusion

This compound is more than just a chemical; it is a versatile tool for innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable intermediate for chemists. By understanding the causality behind its synthesis and the dual nature of its reactivity, researchers in drug discovery and materials science can effectively harness its potential to construct novel molecules with significant functional applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 60395-85-9|this compound|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. synzeal.com [synzeal.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Data Analysis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a versatile intermediate compound utilized in the synthesis of various pharmaceutical and agrochemical agents.[1] Its molecular structure, containing a β-dicarbonyl moiety and a brominated aromatic ring, presents a rich landscape for spectroscopic characterization. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will explore the theoretical underpinnings of each technique, predict the spectral features, and synthesize the data to build a complete, validated structural profile. This document serves as a practical reference for researchers engaged in the synthesis, quality control, and application of this and related chemical entities.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is paramount in drug development and materials science. Spectroscopic methods provide a non-destructive, detailed fingerprint of a molecule's identity and purity. This compound (C₁₁H₉BrO₄) is a β-keto ester, a class of compounds known to potentially exist in equilibrium between keto and enol tautomeric forms.[2] The analysis herein will primarily focus on the keto form, which is often the predominant tautomer for such structures in common organic solvents like CDCl₃.[3]

Figure 1: Chemical Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted Spectrum and Interpretation

Based on the structure, we anticipate four distinct proton signals:

-

Aromatic Protons (H-Ar): The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the symmetry of the para-substituted ring. These two signals, appearing as doublets, will be located in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring and adjacent carbonyl group.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are situated between two carbonyl groups, which strongly withdraws electron density. This will result in a singlet in the range of δ 3.8-4.3 ppm.[3]

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment. They will appear as a sharp singlet further upfield, typically around δ 3.9 ppm.

Table 1: Predicted ¹H NMR Data

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-Ar (a) | ~7.8 | Doublet | 2H | Protons ortho to the carbonyl group |

| H-Ar (b) | ~7.6 | Doublet | 2H | Protons ortho to the bromine atom |

| H-Methylene | ~4.0 | Singlet | 2H | -CO-CH₂-CO- |

| H-Methyl | ~3.9 | Singlet | 3H | -OCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule.

Experimental Protocol

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H splitting, resulting in each unique carbon appearing as a singlet.

Predicted Spectrum and Interpretation

We predict nine distinct carbon signals for the molecule:

-

Carbonyl Carbons (C=O): The three carbonyl carbons (two keto, one ester) are highly deshielded and will appear far downfield (δ 160-200 ppm). The ketone carbonyls are typically more deshielded than the ester carbonyl.

-

Aromatic Carbons (C-Ar): Four signals are expected for the aromatic ring. The carbon attached to the bromine (C-Br) will be in the δ 125-130 ppm range. The two sets of equivalent CH carbons will appear around δ 129-133 ppm. The quaternary carbon attached to the carbonyl group (C-ipso) will be further downfield, around δ 135 ppm.

-

Methylene Carbon (-CH₂-): The methylene carbon, positioned between two carbonyl groups, will be found in the δ 45-55 ppm range.

-

Methyl Carbon (-OCH₃): The methyl ester carbon is relatively shielded and will appear upfield, typically around δ 52-55 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~190 | Aryl Ketone Carbonyl (C=O) |

| ~185 | Keto Carbonyl (C=O) |

| ~165 | Ester Carbonyl (C=O) |

| ~135 | Aromatic C-ipso (attached to C=O) |

| ~132 | Aromatic CH (ortho to Br) |

| ~130 | Aromatic CH (ortho to C=O) |

| ~128 | Aromatic C-Br |

| ~53 | Methoxy Carbon (-OCH₃) |

| ~48 | Methylene Carbon (-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired from a solid sample prepared as a KBr pellet or from a thin film of the compound dissolved in a volatile solvent (e.g., chloroform) on a salt plate (NaCl or KBr).[2]

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. A background scan should be performed to minimize interference from atmospheric CO₂ and water.[2]

Data Interpretation

The IR spectrum will be dominated by strong absorptions from the multiple carbonyl groups.

-

C=O Stretching: The presence of three carbonyl groups will lead to strong, sharp absorption bands in the 1680-1750 cm⁻¹ region. The aryl ketone C=O stretch is expected around 1685 cm⁻¹, while the aliphatic ketone and ester C=O stretches will appear at higher frequencies, typically around 1720 cm⁻¹ and 1740 cm⁻¹, respectively. The conjugation of the aryl ketone lowers its stretching frequency.

-

C-O Stretching: A strong band corresponding to the ester C-O stretch will be visible in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Medium to weak absorptions for the aromatic ring C=C bonds will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and CH₃ groups) will be just below 3000 cm⁻¹.

-

C-Br Stretching: A weak to medium absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Br bond.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950 | Medium-Weak | Aliphatic C-H Stretch |

| ~1740 | Strong | Ester C=O Stretch |

| ~1720 | Strong | Ketone C=O Stretch |

| ~1685 | Strong | Aryl Ketone C=O Stretch |

| ~1600, 1480 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Ester C-O Stretch |

| ~750 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and providing structural information through fragmentation analysis.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Data Interpretation

-

Molecular Ion (M⁺): The molecular formula is C₁₁H₉BrO₄, with a molecular weight of approximately 285.09 g/mol .[4] Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show two peaks for the molecular ion: M⁺ at m/z 284 and M⁺+2 at m/z 286, with roughly equal intensity. This isotopic pattern is a definitive indicator of a single bromine atom in the molecule.

-

Key Fragmentation Pathways: The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[5][6][7]

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Table 4: Predicted Key MS Fragments

| m/z Value | Ion Formula | Description |

|---|---|---|

| 284 / 286 | [C₁₁H₉BrO₄]⁺˙ | Molecular Ion (M⁺, M⁺+2) |

| 253 / 255 | [C₁₀H₆BrO₄]⁺ | Loss of methoxy radical (•OCH₃) |

| 183 / 185 | [C₇H₄BrO]⁺ | 4-Bromobenzoyl cation (base peak) |

| 155 / 157 | [C₇H₄Br]⁺ | Loss of CO from m/z 183/185 |

| 101 | [C₄H₅O₃]⁺ | Methyl 2,4-dioxobutanoate fragment |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

The most prominent fragmentation is the cleavage between the two keto groups, leading to the highly stable 4-bromobenzoyl cation (m/z 183/185), which is often the base peak in the spectrum.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques.

-

Mass Spectrometry establishes the correct molecular weight (284/286 amu) and confirms the presence of a single bromine atom.

-

IR Spectroscopy confirms the presence of key functional groups: multiple types of carbonyls (ester, ketone, aryl ketone), an aromatic ring, and C-O bonds.

-

¹³C NMR provides a complete carbon count (9 unique signals, accounting for symmetry) and confirms the electronic environment of each carbon, including the three distinct carbonyls and four aromatic carbons.

-

¹H NMR reveals the specific proton environments, their integrations confirming the proton count (2 aromatic, 2 aromatic, 2 methylene, 3 methyl), and their multiplicities hinting at their proximity to one another, confirming the para-substitution pattern on the aromatic ring.

Together, these techniques provide a self-validating system. The data from each method corroborates the findings of the others, leading to an unambiguous confirmation of the structure of this compound. This comprehensive analytical approach is essential for ensuring the identity, purity, and quality of chemical intermediates in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

keto-enol tautomerism in Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Abstract

This compound, a β-ketoester of significant interest in synthetic chemistry and drug discovery, exhibits a dynamic equilibrium between its keto and enol tautomeric forms.[1] This equilibrium is a pivotal factor influencing its reactivity, stability, and potential biological activity. A profound understanding of this tautomeric behavior is crucial for the effective utilization of this molecule in research and development, where specific tautomeric forms may exhibit differential binding affinities to biological targets and varied pharmacokinetic profiles.[2] This technical guide provides a comprehensive examination of the keto-enol tautomerism of this compound, detailing the underlying principles, influencing factors, and the analytical methodologies for its quantification. This document synthesizes available data, presents detailed experimental protocols, and provides visualizations to elucidate the core concepts of this fundamental chemical phenomenon.

Foundational Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[3] These two isomers, known as tautomers, readily interconvert through a process involving the migration of a proton and a shift in bonding electrons.[4]

For simple monocarbonyl compounds, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, for 1,3-dicarbonyl compounds, such as this compound, the enol form gains significant stability.[5] This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[6]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable, quasi-aromatic six-membered ring.[3]

The position of this equilibrium is highly sensitive to a variety of factors, including the molecular structure, solvent, and temperature.[7][8]

Structural Analysis of this compound Tautomers

The tautomeric equilibrium for this compound involves the interconversion between the diketo form and three possible enol forms. The methylene protons (at the C3 position) are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating their removal and subsequent enol formation.

The primary equilibrium of interest is between the diketo form and the most stable enol tautomer, which is stabilized by conjugation and an intramolecular hydrogen bond. The electron-withdrawing 4-bromophenyl substituent is expected to increase the acidity of the C3 protons, thereby favoring enolization.[9][10]

Figure 1: Keto-Enol Tautomeric Equilibrium.

Analytical Methodologies for Tautomer Quantification

The slow interconversion between keto and enol tautomers on the NMR timescale allows for their distinct characterization and quantification.[6][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most direct and powerful technique for quantifying the keto-enol equilibrium.[12][13] The distinct chemical environments of protons in each tautomer give rise to separate, well-resolved signals.

-

Keto Form Signature: A sharp singlet corresponding to the two methylene protons (–CH₂–) at the C3 position, typically observed in the δ 3.5-4.5 ppm region.[12]

-

Enol Form Signature:

-

A singlet for the vinyl proton (–C=CH–) at the C3 position, usually found between δ 5.0-6.5 ppm.[12]

-

A broad singlet for the enolic hydroxyl proton (–OH), often appearing far downfield (δ 12-16 ppm) due to the strong intramolecular hydrogen bond.

-

The equilibrium constant (Keq) can be calculated by integrating the signals corresponding to each tautomer.

Keq = [Enol] / [Keto]

The relative concentration is determined from the integrated areas of the methylene protons (keto) and the vinyl proton (enol). Since the methylene signal represents two protons and the vinyl signal represents one, the ratio must be adjusted accordingly.

% Enol = [Area(enol vinyl H) / (Area(enol vinyl H) + (Area(keto methylene H) / 2))] * 100

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy serves as a complementary technique. The extended π-conjugation in the enol tautomer results in a π → π* transition at a longer wavelength (bathochromic shift) compared to the n → π* transitions of the non-conjugated keto form.[14][15] By comparing the experimental spectrum of a solution containing the tautomeric mixture with theoretical spectra of the pure keto and enol forms (calculated using TD-DFT), one can estimate the equilibrium composition.[16][17][18]

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers.[19][20] These methods can calculate the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvents using continuum solvation models like the Polarizable Continuum Model (PCM).[17][19] This allows for a theoretical prediction of the equilibrium constant and provides insights into the factors governing tautomer stability.[21][22]

Experimental Protocols

Protocol: NMR-Based Quantification of Tautomeric Equilibrium

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

-

Equilibration: Allow the sample to equilibrate at the desired temperature for at least 30 minutes before analysis to ensure the tautomeric equilibrium has been reached.

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration. A D1 of 10-15 seconds is generally recommended.

-

Acquire the spectrum at a constant, known temperature.

-

-

Data Processing:

-

Apply standard Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Carefully integrate the signal for the keto methylene protons and the enol vinyl proton. Perform each integration multiple times to ensure reproducibility.[23]

-

-

Calculation: Use the integration values to calculate the percentage of the enol form and the Keq as described in Section 3.1.

Figure 2: NMR Experimental Workflow.

Factors Influencing the Tautomeric Equilibrium

Solvent Effects

The choice of solvent has a profound impact on the position of the keto-enol equilibrium.[11][24][25] This is a direct consequence of differential solvation of the two tautomers.

-

Nonpolar Solvents (e.g., CCl₄, Cyclohexane): These solvents do not compete for hydrogen bonding. Consequently, the enol form, stabilized by its strong intramolecular hydrogen bond, is significantly favored.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, but not donors. They can partially disrupt the intramolecular hydrogen bond of the enol, but also solvate the polar keto form. The effect can be variable, but often the enol form is still predominant.[7]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. Simultaneously, they disrupt the enol's intramolecular hydrogen bond. This combination shifts the equilibrium significantly towards the more polar keto tautomer.[3]

Figure 3: Influence of Solvent Polarity.

Data Summary: Expected Tautomeric Distribution

The following table summarizes the anticipated trend for the percentage of the enol tautomer of this compound in various deuterated solvents at room temperature, based on established principles for β-dicarbonyl compounds.[3][7]

| Solvent | Solvent Type | Expected % Enol | Rationale |

| Cyclohexane-d₁₂ | Nonpolar | > 95% | Strong preference for intramolecularly H-bonded enol. |

| CDCl₃ | Weakly Polar | 80 - 90% | Enol form is highly favored. |

| Acetone-d₆ | Polar Aprotic | 60 - 75% | Solvent competes as H-bond acceptor, stabilizing keto form slightly. |

| DMSO-d₆ | Polar Aprotic | 50 - 65% | Strong H-bond acceptor, greater stabilization of keto form.[11] |

| Methanol-d₄ | Polar Protic | 15 - 30% | Strong intermolecular H-bonding with solvent stabilizes keto form. |

| D₂O | Polar Protic | < 10% | Maximum stabilization of the polar keto form via H-bonding.[3] |

Conclusion and Significance in Drug Development

The tautomeric equilibrium of this compound is a dynamic and sensitive interplay of structural and environmental factors. As a β-ketoester, it exhibits a significant population of the enol tautomer, which is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is profoundly influenced by solvent polarity, with nonpolar solvents favoring the enol form and polar protic solvents favoring the keto form.

For researchers in drug development, a quantitative understanding of tautomerism is not merely academic. The distinct structural, electronic, and hydrogen-bonding properties of each tautomer can lead to different:

-

Receptor Binding Affinities: The shape and pharmacophoric features of the enol and keto forms are different, which can result in one tautomer binding to a biological target with significantly higher affinity.

-

Pharmacokinetic (ADME) Properties: Properties such as solubility, membrane permeability, and metabolic stability can differ between tautomers, impacting the overall bioavailability and efficacy of a potential drug candidate.[2]

Therefore, the rigorous characterization of tautomeric equilibria, using the methodologies outlined in this guide, is an indispensable step in the rational design and optimization of bioactive molecules derived from scaffolds like this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 9. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 10. researchgate.net [researchgate.net]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines (2018) | Freddy Zutterman | 19 Citations [scispace.com]

- 17. dial.uclouvain.be [dial.uclouvain.be]

- 18. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 22. [PDF] Computational Studies on the Keto-Enol Tautomerism of Acetylacetone | Semantic Scholar [semanticscholar.org]

- 23. diverdi.colostate.edu [diverdi.colostate.edu]

- 24. worldscientific.com [worldscientific.com]

- 25. pubs.acs.org [pubs.acs.org]

literature review on the biological activity of bromophenyl-containing compounds

An In-depth Technical Guide to the Biological Activity of Bromophenyl-Containing Compounds

Authored by a Senior Application Scientist

Introduction

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with halogenated organic compounds emerging as a particularly fruitful area of investigation. Among these, bromophenyl-containing compounds have garnered significant attention due to the unique physicochemical properties imparted by the bromine atom. The presence of bromine on a phenyl ring can modulate a molecule's lipophilicity, metabolic stability, and electronic properties, which in turn can profoundly influence its interaction with biological targets.[1] This guide provides a comprehensive overview of the diverse biological activities of bromophenyl-containing compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these promising therapeutic candidates.

Anticancer Activity of Bromophenyl-Containing Compounds

A growing body of evidence highlights the potential of bromophenyl derivatives as potent anticancer agents.[2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Mechanism of Action: Induction of ROS-Mediated Apoptosis

One of the key mechanisms by which bromophenyl compounds induce cancer cell death is through the generation of reactive oxygen species (ROS).[2] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering the intrinsic apoptotic pathway.[2]

For instance, a series of bromophenol hybrids have been shown to induce apoptosis in human lung cancer (A549) cells by increasing intracellular ROS levels.[2] This increase in ROS leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and the activation of caspase-3 and PARP, culminating in programmed cell death.[2]

Signaling Pathway: ROS-Mediated Apoptosis

Caption: A diagram illustrating the induction of apoptosis by bromophenyl compounds through the generation of reactive oxygen species (ROS).

Examples of Anticancer Bromophenyl Compounds

Several classes of bromophenyl-containing compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bromophenol Hybrids | A549 (Lung) | Varies (some < 10 µg/mL) | [2] |

| Brominated Coelenteramines | PC-3 (Prostate) | Not specified, but showed activity | [4] |

| 2-Amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRWT | 3.27 | [5] |

| 2-Amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRT790M | 1.92 | [5] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Various | Showed significant growth inhibition at 10 µM | [6] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Workflow for MTT Assay

Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of bromophenyl compounds.

Step-by-Step Protocol

-

Cell Seeding: Seed human cancer cells (e.g., A549, HepG2, HCT116) in 96-well plates at a suitable density and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells with various concentrations of the bromophenyl-containing compounds for 48 hours.[2]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for an additional 4 hours.[2]

-

Formazan Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2]

Antimicrobial Activity of Bromophenyl-Containing Compounds

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[7] Bromophenyl derivatives have shown promise as potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[7][8]

Mechanism of Action: Biofilm Inhibition

One of the ways bromophenyl compounds exert their antimicrobial effect is by inhibiting biofilm formation, a key virulence factor for many pathogenic bacteria.[7][8] Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which protects them from antibiotics and the host immune system. By disrupting biofilm formation, bromophenyl derivatives can render bacteria more susceptible to conventional antibiotics.[7][8]

Examples of Antimicrobial Bromophenyl Compounds

| Compound | Target Organism | Activity | Reference |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus and MRSA | Good antibacterial activity and biofilm inhibition | [8][9] |

| N-(4-bromophenyl)furan-2-carboxamide | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSA | Excellent activity, particularly against NDM-positive A. baumannii | [10] |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | XDR S. Typhi | Potent antibacterial activity | [11] |

| 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl...]-1,3-thiazole derivatives | E. coli, S. aureus, P. aeruginosa, S. typhi | Showed antibacterial activity |

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10]

Step-by-Step Protocol

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland) of the test organism.[10]

-

Inoculation of Agar Plates: Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[10]

-

Compound Application: Add a known concentration of the bromophenyl compound (dissolved in a suitable solvent like DMSO) into each well.[10]

-

Incubation: Incubate the plates at 37°C for 24 hours.[10]

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[10] A larger zone of inhibition indicates greater antibacterial activity.

Enzyme Inhibitory Activity of Bromophenyl-Containing Compounds

Bromophenyl derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases. The bromine atom can participate in halogen bonding and other non-covalent interactions within the active site of an enzyme, leading to potent and selective inhibition.

Target Enzymes and Therapeutic Implications

-

Carbonic Anhydrases (CAs): Inhibition of CAs is a therapeutic strategy for conditions like glaucoma and epilepsy.[12][13]

-

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease.[13]

-

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key regulator of insulin signaling, making its inhibitors potential antidiabetic agents.[14]

-

α-Glucosidase and α-Amylase: Inhibition of these enzymes can help control postprandial hyperglycemia in diabetic patients.[15]

-

Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are used in cancer therapy.[5]

-

Alkaline Phosphatase: Inhibition of this enzyme is being explored for various therapeutic applications.[11]

Examples of Bromophenyl-Based Enzyme Inhibitors

| Compound Class | Target Enzyme | Ki or IC50 | Reference |

| Bromophenol derivatives | hCA I | 13.7-32.7 mM (Ki) | [12] |

| Bromophenol derivatives | hCA II | 0.65-1.26 mM (Ki) | [12] |

| Bromophenol derivatives | AChE | 6.54-24.86 nM (Ki) | [13] |

| Highly brominated bromophenol | PTP1B | 0.68 µM (IC50) | [14] |

| 2-(3-benzoyl...)-N-(2-bromophenyl) acetamide | α-glucosidase | 5.17 µM (IC50) | [15] |

| 2-(3-benzoyl...)-N-(2-bromophenyl) acetamide | α-amylase | 18.82 µM (IC50) | [15] |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | Alkaline Phosphatase | 1.469 µM (IC50) | [11] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

Step-by-Step Protocol

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoenzymes (hCA I and hCA II) and the substrate (e.g., 4-nitrophenylacetate).[12]

-

Inhibitor Preparation: Prepare serial dilutions of the bromophenyl-containing compounds.

-

Enzymatic Reaction: In a suitable buffer, mix the enzyme and the inhibitor and pre-incubate.

-

Initiation of Reaction: Initiate the reaction by adding the substrate.

-

Monitoring of Reaction: Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time.

-

Data Analysis: Calculate the initial reaction rates and determine the inhibitory potency (e.g., KI values) of the compounds.[12] The mode of inhibition (e.g., competitive) can also be determined from these studies.[12]

Conclusion

Bromophenyl-containing compounds represent a versatile and promising class of molecules with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, and enzyme inhibitory agents is well-documented in the scientific literature. The strategic incorporation of a bromine atom into a phenyl ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a variety of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise of the β-Diketone Scaffold

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with diverse biological activities is a paramount objective. The β-diketone moiety, a key structural feature of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, represents a versatile pharmacophore with a rich history in medicinal chemistry. Its inherent ability to exist in a tautomeric equilibrium between keto and enol forms provides a unique chemical functionality that can be exploited for targeted therapeutic intervention. This guide delves into the potential therapeutic targets of this compound and its derivatives, offering a scientifically grounded exploration for researchers poised to unlock their full clinical potential. The presence of the bromophenyl group further enhances its potential, a feature known to modulate the pharmacological properties of various therapeutic agents.

This document provides a comprehensive overview of the most promising therapeutic avenues for this class of compounds, focusing on key enzyme targets implicated in oncology and metabolic diseases. We will explore the mechanistic rationale for target selection, provide detailed experimental protocols for target validation, and present a framework for advancing these promising molecules through the drug discovery pipeline.

The Crucial Role of Keto-Enol Tautomerism in Biological Activity

A fundamental concept underpinning the biological activity of this compound derivatives is the phenomenon of keto-enol tautomerism.[1][2] The dynamic equilibrium between the diketo and enol forms is not merely a chemical curiosity but a critical determinant of how these molecules interact with their biological targets. The enol form, stabilized by intramolecular hydrogen bonding, presents a distinct three-dimensional structure and electronic distribution compared to the diketo form.[1][2] This structural plasticity allows for differential binding affinities to the active sites of various enzymes, influencing the compound's inhibitory potency and selectivity. Understanding and controlling this tautomeric balance is therefore a key consideration in the design and optimization of derivatives with enhanced therapeutic efficacy.

Potential Therapeutic Target I: Src Kinase - A Nodal Point in Cancer Progression

Scientific Rationale:

The Src family of non-receptor tyrosine kinases are crucial regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[3] Aberrant Src activity is a hallmark of many human cancers and is frequently associated with tumor progression and metastasis.[3] Ethyl 2,4-dioxo-4-arylbutanoate derivatives, close structural analogs of the topic compound, have demonstrated inhibitory activity against Src kinase.[4][5][6] The β-diketone moiety is hypothesized to interact with the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the oncogenic signaling cascade.[3]

Signaling Pathway:

The inhibition of Src kinase by a this compound derivative would be expected to disrupt multiple downstream signaling pathways critical for cancer cell survival and proliferation.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]

- 3. What are SRC inhibitors and how do they work? [synapse.patsnap.com]

- 4. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Enduring Scaffold: A Technical Guide to the Discovery and History of β-Dicarbonyl Compounds in Medicinal Chemistry

Abstract: The β-dicarbonyl motif, a deceptively simple arrangement of two carbonyl groups separated by a methylene carbon, stands as one of the most versatile and enduring scaffolds in the history of medicinal chemistry. From its origins as a synthetic curiosity in the 19th century to its central role in modern antiviral and anticancer therapies, its journey reflects the broader evolution of drug discovery itself. This technical guide provides an in-depth exploration of the discovery, history, and core physicochemical principles that underpin the therapeutic success of β-dicarbonyl compounds. We will examine seminal breakthroughs, from early analgesics to the revolutionary development of HIV integrase inhibitors, and provide detailed mechanistic insights and synthetic protocols for researchers, scientists, and drug development professionals.

Chapter 1: Foundational Discoveries & Synthetic Origins

The story of the β-dicarbonyl group in science is fundamentally a story of synthesis. Its discovery was not a singular event but rather the outcome of foundational explorations in organic chemistry that unlocked its unique reactivity. The workhorse molecule, ethyl acetoacetate, first synthesized in the 19th century, became a cornerstone for synthetic chemists due to the pronounced acidity of its α-hydrogen, located on the methylene bridge between the two carbonyls.[1]

This high acidity, a consequence of the resonance stabilization of the resulting carbanion, made it a powerful nucleophile.[1] This property was masterfully exploited in the Claisen Condensation , a pivotal carbon-carbon bond-forming reaction first described by Rainer Ludwig Claisen in 1887.[2][3] This reaction involves the base-catalyzed self-condensation of an ester to form a β-keto ester, such as the synthesis of ethyl acetoacetate from ethyl acetate.[1][3][4] The intramolecular version of this reaction, the Dieckmann Condensation, proved invaluable for constructing cyclic β-keto esters.[3][5] These synthetic advancements provided chemists with unprecedented access to a vast library of β-dicarbonyl structures, setting the stage for their eventual exploration in a biological context.

Chapter 2: The Physicochemical Keystone - Tautomerism and Metal Chelation

The medicinal utility of β-dicarbonyl compounds is governed by two critical physicochemical properties: keto-enol tautomerism and the ability to chelate metal ions.

Keto-Enol Tautomerism: This phenomenon is a chemical equilibrium between a "keto" form (containing a C=O bond) and an "enol" form (a hydroxyl group attached to a C=C double bond).[6] For most simple carbonyls, the keto form predominates. However, in β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a pseudo-aromatic six-membered ring via an intramolecular hydrogen bond.[7] This tautomeric equilibrium is not merely a chemical curiosity; it is crucial for biological activity.[6][8][9][10] The specific tautomer present can dramatically affect a molecule's shape, polarity, and hydrogen bonding potential, thereby influencing its binding affinity to a biological target.[6][8][11]

Metal Chelation: The two oxygen atoms of the β-dicarbonyl moiety, particularly in the enol or enolate form, are perfectly positioned to act as a bidentate "claw," binding to divalent metal ions like Mg²⁺ or Fe²⁺.[8][12] This process, known as chelation, is fundamental to the mechanism of action for many of the most important drugs in this class.[13] By sequestering essential metal cofactors within an enzyme's active site, β-dicarbonyl drugs can effectively shut down catalytic activity.[14][15] This principle is the cornerstone of the HIV integrase inhibitors.

Chapter 3: Early Therapeutic Breakthroughs

The transition of β-dicarbonyls from synthetic reagents to therapeutic agents began with the pursuit of new medicines for pain, fever, and sedation.

-

Antipyrine and the Pyrazolones: In 1883, while searching for quinine alternatives, Ludwig Knorr synthesized antipyrine (phenazone) through the condensation of ethyl acetoacetate and phenylhydrazine.[16][17][18][19][20] This marked the creation of one of the very first synthetic analgesic (pain-relieving) and antipyretic (fever-reducing) drugs.[17][18][19] Antipyrine's success spurred the development of an entire class of pyrazolone-based drugs, demonstrating that laboratory synthesis could yield powerful therapeutic agents.[16]

-

The Barbiturates: The condensation of urea with substituted malonic esters (a derivative of a β-dicarbonyl) gives rise to barbituric acid and its derivatives, the barbiturates.[21][22] First synthesized in the late 19th century, these compounds were found to have profound depressant effects on the central nervous system, leading to their widespread use as sedatives and hypnotics throughout the 20th century.[22]

Chapter 4: A Modern Renaissance - HIV Integrase Inhibitors

The discovery that the β-dicarbonyl motif could potently inhibit the HIV integrase (IN) enzyme marked a watershed moment for the field and provided a new lifeline for patients with HIV/AIDS. The IN enzyme is crucial for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome—a point of no return in the infection process.[23][24][25]

The breakthrough came from the realization that the active site of HIV integrase contains two critical magnesium ions (Mg²⁺) that are essential for its catalytic function. Researchers designed molecules where the β-dicarbonyl group could act as a pharmacophore to chelate these two metal ions, effectively disabling the enzyme.[23]

Raltegravir , approved in 2007, was the first-in-class HIV integrase strand transfer inhibitor (INSTI).[23][25][26] Its mechanism of action is a textbook example of targeted drug design based on the principles of β-dicarbonyl chemistry.[24][26] By binding to the active site, Raltegravir prevents the strand transfer step, where the viral DNA is ligated into the host DNA.[24] This discovery led to the development of a new generation of highly effective antiretroviral drugs.

| Drug Name | Year of Approval (US) | Core Scaffold Feature | Key Advantage |

| Raltegravir | 2007 | N-methyl-4-hydroxypyrimidinone carboxamide | First-in-class, validated the target.[25][26] |

| Elvitegravir | 2012 (in combo) | Dihydroxyisoquinoline carboxamide | Co-formulated in a single-tablet regimen. |

| Dolutegravir | 2013 | Dihydroxypyridinone carboxamide | High barrier to resistance, potent activity. |

| Bictegravir | 2018 (in combo) | Dihydroxypyridinone carboxamide | High potency, favorable resistance profile. |

Chapter 5: Methodologies in Focus - Synthesis and Analysis

The foundational synthesis that provides access to the β-dicarbonyl scaffold remains a cornerstone of organic chemistry. The following protocol outlines the classic Claisen condensation to produce ethyl acetoacetate.

Experimental Protocol: Synthesis of Ethyl Acetoacetate via Claisen Condensation [4][27]

Objective: To synthesize ethyl acetoacetate from ethyl acetate using sodium ethoxide as a base.

Materials:

-

Absolute Ethanol (anhydrous)

-

Sodium metal

-

Ethyl acetate (anhydrous)

-

Glacial Acetic Acid

-

Saturated Sodium Chloride solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with reflux condenser and drying tube

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a dry 500 mL round-bottom flask equipped with a reflux condenser, carefully add 100 mL of absolute ethanol. Add 7.0 g of sodium metal in small, freshly cut pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Condensation: To the freshly prepared sodium ethoxide solution, add 150 mL of anhydrous ethyl acetate. Heat the mixture to reflux using a heating mantle for 2 hours. A gelatinous precipitate of the sodium salt of ethyl acetoacetate will form.

-

Neutralization and Workup: Cool the reaction mixture to room temperature. Slowly add a mixture of 50 mL of glacial acetic acid and 50 mL of water to neutralize the base and dissolve the salt.

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of saturated sodium chloride solution to aid in layer separation. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers.

-

Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent (diethyl ether and excess ethyl acetate) by simple distillation.

-

Purification: Purify the crude ethyl acetoacetate by fractional distillation under reduced pressure, collecting the fraction boiling at approximately 71-72 °C at 12 mmHg.

Chapter 6: The Expanding Frontier

The utility of the β-dicarbonyl scaffold is far from exhausted. Current research is actively exploring its application in a variety of other therapeutic areas:

-

Anticancer Agents: The ability of β-dicarbonyls to chelate metal ions is being leveraged to disrupt metal homeostasis in cancer cells, which can induce oxidative stress and trigger apoptosis.

-

Neuroprotective Agents: Some β-dicarbonyl compounds, like the natural product curcumin, exhibit antioxidant and anti-inflammatory properties, making them interesting candidates for studying neurodegenerative diseases.[12]

-

Antibacterial Agents: The scaffold is being used to design novel inhibitors of essential bacterial enzymes, offering a potential strategy to combat antibiotic resistance.

Conclusion

The β-dicarbonyl group exemplifies the power of a "privileged scaffold" in medicinal chemistry. Its journey from a simple synthetic building block to the core of sophisticated, life-saving medicines is a testament to the interplay of synthetic chemistry, physical organic chemistry, and molecular biology. The fundamental principles of keto-enol tautomerism and metal chelation, understood for over a century, continue to provide the rationale for designing next-generation therapeutics. As drug discovery moves towards ever more complex biological targets, the simple yet profoundly versatile β-dicarbonyl scaffold is certain to remain an indispensable tool in the medicinal chemist's arsenal.

References

- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 2. byjus.com [byjus.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. bloubergmedispa.co.za [bloubergmedispa.co.za]

- 7. From β‑Dicarbonyl Chemistry to Dynamic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 9. Keto-enol tautomerism in the development of new drugs [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry [eureka.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of Chelation in the Treatment of Other Metal Poisonings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of in vivo metal chelation: implications for clinical treatment of metal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 19. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]

- 23. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]

- 25. scispace.com [scispace.com]

- 26. Raltegravir - Wikipedia [en.wikipedia.org]

- 27. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (CAS Number: 60395-85-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern synthetic chemistry, the strategic value of a building block is measured by its versatility, reactivity, and the ultimate impact of the molecules it helps create. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, bearing the CAS number 60395-85-9, is a quintessential example of such a pivotal intermediate. Its unique molecular architecture, featuring a reactive dicarbonyl system and a functionalized aromatic ring, positions it as a cornerstone in the synthesis of a diverse array of complex molecules. This guide is intended to serve as a comprehensive technical resource for researchers and professionals in drug discovery and agrochemical development. We will delve into the core properties, safety considerations, synthetic utility, and analytical methodologies associated with this compound. Our objective is to not only provide a repository of factual data but also to illuminate the causal relationships behind its reactivity and application, thereby empowering you to leverage its full potential in your research and development endeavors.

Core Chemical and Physical Properties

This compound is an off-white needle-like solid.[1] A thorough understanding of its fundamental properties is crucial for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 60395-85-9 | [1] |

| Molecular Formula | C₁₁H₉BrO₄ | [1] |

| Molecular Weight | 285.09 g/mol | [1] |

| Melting Point | 102-108 °C | [1] |

| Appearance | Off-white needles | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Temperature | 0-8 °C | |

| InChI Key | JLRNIIRSSQRNJQ-UHFFFAOYSA-N |

Safety Data and Handling Protocols

2.1. Hazard Identification (Anticipated)

-

Skin Corrosion/Irritation: Likely to be a skin irritant.[2]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

-

Harmful if Swallowed/Inhaled/In Contact with Skin: A possibility given the reactivity of the dicarbonyl moiety.

2.2. Recommended Personal Protective Equipment (PPE)

Given the anticipated hazards, the following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if handling large quantities, chemical-resistant overalls.

-

Respiratory Protection: In a well-ventilated area, a standard fume hood should suffice. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

2.3. First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

2.4. Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 0-8°C.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Synthetic Pathways and Applications

The true value of this compound lies in its role as a versatile synthetic intermediate. Its dicarbonyl functionality and the presence of a bromine atom on the phenyl ring offer multiple avenues for chemical modification.

3.1. General Reactivity

The dicarbonyl system allows for a wide range of reactions, including but not limited to:

-

Heterocycle Formation: Condensation reactions with various dinucleophiles to form a diverse array of heterocyclic scaffolds, which are prevalent in many bioactive molecules.

-

Michael Additions: The enone-like character of the molecule can facilitate Michael additions.

-

Cross-Coupling Reactions: The aryl bromide provides a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various substituents on the aromatic ring.

3.2. Role in Pharmaceutical and Agrochemical Synthesis

This compound is a key building block in the synthesis of novel pharmaceuticals, particularly those targeting cancer and inflammatory diseases, as well as in the development of advanced agrochemicals.[1] The bromophenyl moiety is a common feature in many biologically active compounds, contributing to their binding affinity and pharmacokinetic properties.

Diagram of Synthetic Utility:

Caption: Synthetic pathways from this compound.

Analytical Methodologies

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis.

4.1. Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound.[1] A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection.

4.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide characteristic signals for the aromatic protons, the methylene protons, and the methyl ester protons. The splitting patterns and chemical shifts would be crucial for confirming the structure.

-

¹³C NMR: Would show distinct peaks for the carbonyl carbons, the aromatic carbons (including the carbon attached to bromine), and the aliphatic carbons.

-

-

Mass Spectrometry (MS): Would confirm the molecular weight (285.09 g/mol ) and the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocol: A Generic HPLC Purity Assay

-

Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

-